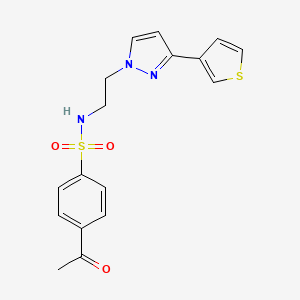

4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole ring substituted with a thiophen-3-yl group, connected via an ethyl linker to the sulfonamide nitrogen.

Properties

IUPAC Name |

4-acetyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-13(21)14-2-4-16(5-3-14)25(22,23)18-8-10-20-9-6-17(19-20)15-7-11-24-12-15/h2-7,9,11-12,18H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFPNXYPWLZKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrazole ring. One common approach is the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The acetyl group and benzenesulfonamide moiety are introduced in subsequent steps through acylation and sulfonamide formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and features a unique structure that incorporates a thiophene ring, a pyrazole moiety, and a sulfonamide group. These structural components contribute to its biological activity, particularly in anti-inflammatory and antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial properties of 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. For instance, research indicated that derivatives of this compound exhibited notable activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro and in vivo studies revealed that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The anti-inflammatory efficacy was comparable to established drugs like celecoxib, indicating its potential for treating inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may possess anticancer properties. Several derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth factors .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism would depend on the biological context and the specific application.

Comparison with Similar Compounds

Structural and Functional Insights

- Heterocyclic Diversity: The target compound’s thiophene and pyrazole rings contrast with chromenone () or piperazine () systems, affecting electronic properties and binding interactions. Thiophene’s electron-rich nature may enhance π-π stacking in biological targets compared to fluorophenyl or chlorophenyl groups .

- Conversely, lipophilic groups like trifluoromethyl may enhance membrane permeability .

- Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility, unlike rigid chromenone () or benzamide () scaffolds, which could influence receptor binding kinetics .

Biological Activity

4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that combines a sulfonamide moiety with a pyrazole and thiophene structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is . The compound features:

- Acetyl group : Contributes to its reactivity.

- Pyrazole ring : Known for various biological activities, including anti-inflammatory and antimicrobial effects.

- Thiophene ring : Enhances the compound's pharmacological properties due to its electronic characteristics.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazolyl-thiazole derivatives demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds were found to be low, indicating strong antimicrobial potential .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.25 |

| Candida albicans | 62.5 |

Anti-inflammatory Activity

The anti-inflammatory activity of related compounds has been documented, with some derivatives showing superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain thiazole derivatives have been shown to selectively inhibit the COX-2 enzyme, which is crucial in inflammation pathways . This suggests that 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may exhibit similar properties.

Study on Pyrazole Derivatives

A comprehensive study focused on the synthesis and biological evaluation of pyrazole derivatives revealed that compounds with similar structures to 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide displayed significant antioxidant activities alongside their antimicrobial effects. The DPPH scavenging assay showed that these compounds could effectively neutralize free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide with various biological targets. These studies suggest strong binding affinities with proteins involved in inflammatory responses and microbial resistance mechanisms. Such computational analyses support experimental findings regarding the compound's bioactivity .

Q & A

Q. What are the optimal synthetic routes for 4-acetyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Nucleophilic substitution to attach the sulfonamide group to the benzene ring.

- Cyclization of pyrazole-thiophene hybrid moieties using catalysts like POCl₃ or BF₃·Et₂O under anhydrous conditions .

- Acetylation of the benzenesulfonamide intermediate using acetyl chloride in dichloromethane at 0–5°C .

Critical parameters include: - Temperature control (e.g., maintaining <10°C during acetylation to prevent side reactions).

- Solvent selection (e.g., THF or DMF for polar intermediates).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromaticity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy) .

- X-ray Crystallography : For unambiguous determination of bond lengths, angles, and stereochemistry (e.g., C–C bond precision ±0.004 Å) .

- Infrared (IR) Spectroscopy : Identification of sulfonamide (SO₂NH) stretches at ~1330–1160 cm⁻¹ .

Q. What in vitro screening approaches are recommended for preliminary biological activity assessment?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA I/II) using esterase activity measurements with 4-nitrophenyl acetate .

- Kinase Profiling : High-throughput screening against a panel of kinases (e.g., EGFR, VEGFR) at 10 µM concentrations .

- Antimicrobial Susceptibility Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods inform the rational design of derivatives with enhanced target affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to CA II or COX-2 active sites .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD <2.0 Å) .

- QSAR Modeling : Apply 2D/3D descriptors (e.g., LogP, polar surface area) to correlate structural features with IC₅₀ values .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration in rodent models .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and assess metabolic stability .

- Tissue Distribution Studies : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs .

Q. What crystallographic techniques determine the precise molecular conformation of the pyrazole-thiophene hybrid moiety?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Collect data at 296 K using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for sulfonamide-pyrazole hybrids?

- Methodological Answer :

- Scaffold Diversification : Synthesize derivatives with substituents at the pyrazole C3/C5 positions and thiophene β-positions .

- Biological Testing : Compare IC₅₀ values across derivatives for enzymes like CA II or kinases (e.g., pIC₅₀ = 6.2–7.8) .

- Electrostatic Potential Maps : Generate maps using DFT (B3LYP/6-311+G**) to correlate charge distribution with activity .

Q. What methods validate target engagement in cellular models for this compound?

- Methodological Answer :

- siRNA Knockdown : Silence target genes (e.g., CA IX) and measure compound efficacy reduction via MTT assays .

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by monitoring protein thermal stability shifts .

- Reporter Gene Assays : Use luciferase-based systems to quantify inhibition of NF-κB or STAT3 pathways .

Data Contradiction Analysis

- Example : If enzyme inhibition data (e.g., CA II IC₅₀ = 12 nM) conflicts with cellular activity (EC₅₀ = 1.2 µM):

- Possible Causes : Poor membrane permeability or off-target binding.

- Resolution :

Measure logD (octanol-water) to assess lipophilicity .

Perform counter-screenings against related enzymes (e.g., CA I, CA XII) .

Use proteomics (e.g., SILAC) to identify unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.